molecular formula C19H18N2O4S B12118597 Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- CAS No. 39908-37-7

Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-

Cat. No.: B12118597
CAS No.: 39908-37-7
M. Wt: 370.4 g/mol
InChI Key: JIJXPLATFGYIOD-UHFFFAOYSA-N
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Description

Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- (IUPAC name) is a structurally complex molecule featuring a 1H-imidazole core substituted at positions 4 and 5 with 4-methoxyphenyl groups. The imidazole’s 2-position is linked via a thioether bridge to an acetic acid moiety.

Properties

CAS No.

39908-37-7

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid

InChI

InChI=1S/C19H18N2O4S/c1-24-14-7-3-12(4-8-14)17-18(13-5-9-15(25-2)10-6-13)21-19(20-17)26-11-16(22)23/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

JIJXPLATFGYIOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • p-Anisil (4,5-bis(4-methoxyphenyl)-1H-imidazole precursor)

    • Substituted benzaldehyde derivatives

    • Ammonium acetate (nitrogen source)

    • Glacial acetic acid (solvent and catalyst).

  • Conditions :

    • Reflux at 110–120°C for 6–8 hours.

    • Yield range: 65–85%.

  • Mechanistic Insight :
    The reaction proceeds via a Debus-Radziszewski mechanism, where ammonium acetate facilitates imine formation, followed by cyclization to yield the imidazole core. The electron-donating methoxy groups enhance aromatic stabilization, favoring regioselective substitution at the 4- and 5-positions.

Spectral Validation

  • FT-IR : Absorption bands at 1,500–1,600 cm⁻¹ confirm C=N stretching of the imidazole ring.

  • ¹H NMR : Singlets at δ 8.6–9.9 ppm correspond to the N–H proton of the imidazole ring.

Thioacetic Acid Functionalization

Introducing the thioacetic acid moiety (-S-CH₂-COOH) at the 2-position of the imidazole ring requires careful optimization to avoid di-alkylation byproducts.

Direct Alkylation Strategy

  • Reactants :

    • 4,5-Bis(4-methoxyphenyl)-1H-imidazole

    • Chloroacetic acid or tert-butyl chloroacetate

    • Base (e.g., K₂CO₃ or NaH).

  • Conditions :

    • Solvent-free medium at 60°C for 4–6 hours.

    • Critical Note : Equimolar ratios of imidazole and chloroacetate minimize di-alkylation impurities (<0.5%).

  • Workup :
    Post-reaction, water is added to precipitate the alkylated product, avoiding solvent extraction.

Hydrolysis and Acidification

  • Step 1 : Hydrolysis of tert-butyl ester (if used) in aqueous HCl at 95–100°C for 4 hours.

  • Step 2 : Acidification with concentrated HCl to yield the final thioacetic acid derivative.

Table 1: Comparative Yields Across Alkylation Methods

Alkylating AgentBaseTemperature (°C)Yield (%)Purity (%)
Chloroacetic acidK₂CO₃606698.5
tert-Butyl chloroacetateK₂CO₃607299.2

Solvent-Free Synthesis Innovations

Recent advancements prioritize eco-friendly protocols by eliminating organic solvents. For instance:

Solvent-Free N-Alkylation

  • Procedure :

    • Powdered imidazole derivative and tert-butyl chloroacetate are mixed with K₂CO₃ at 0–5°C.

    • Gradual heating to 60°C ensures controlled alkylation.

  • Advantages :

    • Avoids toxic solvents (e.g., DMF or THF).

    • Simplifies purification via aqueous workup.

Spectral Confirmation of Final Product

  • FT-IR :

    • ν(S–H) at 2,550 cm⁻¹ (absent, confirming alkylation).

    • ν(C=O) at 1,720 cm⁻¹ (carboxylic acid).

  • ¹H NMR :

    • δ 3.8 ppm (s, 6H, OCH₃).

    • δ 4.1 ppm (s, 2H, SCH₂COO).

Mitigating Common Synthetic Challenges

Di-Alkylation Impurity Control

  • Cause : Excess chloroacetate or prolonged reaction times.

  • Solution :

    • Strict stoichiometry (1:1 imidazole:chloroacetate).

    • Real-time monitoring via TLC (10% MeOH/CHCl₃).

Enhancing Crystallinity

  • Recrystallization Solvent : Methanol/water (4:1) yields shiny white crystals with >99% purity.

Scalability and Industrial Feasibility

The solvent-free method demonstrates scalability up to 100 g batches with consistent yields (68–72%). Key parameters for pilot-scale production include:

  • Temperature Control : Precision heating (±2°C) to prevent side reactions.

  • Mixing Efficiency : High-shear mixers ensure uniform base distribution.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thioethers or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound serves as an essential precursor in synthesizing more complex organic molecules due to its unique structure and functional groups.

Biology

  • Enzyme Inhibition Studies: Research indicates that this compound may act as an enzyme inhibitor. Its ability to interact with metal ions or enzyme active sites suggests potential applications in biochemical assays and drug discovery.

Medicine

  • Therapeutic Properties: Preliminary studies have explored the compound's anti-inflammatory and anticancer activities. The mechanism involves modulating biological pathways through interactions with specific molecular targets.

Industry

  • Advanced Materials Development: The compound is investigated for its potential in creating novel materials, including chemical sensors and polymers.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an acetylcholinesterase inhibitor demonstrated promising results in vitro. Molecular docking studies revealed strong binding affinity to the enzyme active site, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's .

Chemical Reactions Analysis

The compound can undergo several chemical transformations:

  • Oxidation: Produces sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: Converts to thioethers using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: Methoxy groups can be replaced with various functional groups through nucleophilic substitution.

Mechanism of Action

The mechanism of action of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity. The thio-acetyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : (E)-2-((4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)diazenyl) benzoic acid
  • Key Differences :
    • Replaces the thioether (-S-) linkage with an azo (-N=N- group).
    • Contains a benzoic acid substituent instead of acetic acid.
  • Impact :
    • The azo group enables coordination as a tridentate ligand (via carboxylic oxygen, azomethine nitrogen, and azo nitrogen), forming octahedral complexes with transition metals (e.g., Mn(II), Cu(II)) .
    • Increased conjugation from the azo group alters UV-Vis absorption profiles compared to the thioether analog.
Compound B : 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
  • Key Differences :
    • Substitutes the thio-acetic acid group with a thiophene ring.
    • Molecular formula: C₂₁H₁₈N₂O₂S vs. C₂₀H₁₈N₂O₃S for the target compound.
  • Reduced solubility in polar solvents due to the absence of a carboxylic acid group .
Compound C : Camobucol (AGIX-4207)
  • Key Differences: Contains tert-butyl and hydroxyl groups on phenolic rings instead of methoxyphenyl substituents. Sulfanyl (-S-) groups link to a phenoxyacetic acid core.
  • Impact :
    • The hydroxyl and tert-butyl groups improve antioxidant activity, making Camobucol effective in treating inflammatory diseases.
    • Higher steric hindrance from tert-butyl groups may reduce coordination flexibility compared to methoxyphenyl analogs .
Compound D : Acetic acid,2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-
  • Key Differences :
    • Replaces methoxyphenyl with fluorophenyl groups and uses an ether (-O-) linkage.
  • Ether linkages are less prone to oxidation than thioethers, improving stability .

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C (Camobucol)
Molecular Formula C₂₀H₁₈N₂O₃S C₂₇H₂₂N₄O₄ C₂₁H₁₈N₂O₂S C₃₃H₅₀O₄S₂
Functional Groups Thioether, acetic acid Azo, benzoic acid Thiophene, imidazole Phenolic, tert-butyl
Solubility Moderate (polar solvents) High (polar solvents) Low (non-polar solvents) Low (lipophilic)
Coordination Behavior Limited evidence Tridentate (N, N, O) N/A N/A
Biological Activity Undocumented Antimicrobial (via metal complexes) Undocumented Anti-inflammatory

Stability and Electronic Effects

  • Electron-Donating Groups : Methoxyphenyl groups in the target compound enhance electron density on the imidazole ring, favoring electrophilic substitution reactions.
  • Electron-Withdrawing Groups : Fluorophenyl (Compound D) or trifluoromethyl () substituents increase resistance to oxidation but reduce nucleophilicity.
  • Thioether vs. Azo/Ether : Thioethers are more susceptible to oxidation than ethers but less reactive than azo groups in redox environments.

Biological Activity

Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- is a compound characterized by its unique structure, which includes an imidazole ring, two methoxyphenyl groups, and a thio-acetyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula: C19H18N2O4S
  • Molecular Weight: 370.4 g/mol
  • CAS Number: 39908-37-7
  • IUPAC Name: 2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid

Biological Activity Overview

The biological activity of acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- has been explored in various studies, focusing on its potential as an enzyme inhibitor and its therapeutic properties.

The mechanism of action involves the interaction of the compound with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The methoxyphenyl groups enhance binding affinity and specificity, while the thio-acetyl group participates in redox reactions.

Antioxidant and Antimicrobial Activities

Recent studies have investigated the antioxidant and antimicrobial properties of related imidazole derivatives. For instance:

  • Antioxidant Activity: The DPPH and ABTS assays showed that imidazole derivatives exhibit significant radical scavenging abilities. The antioxidant potential was measured using standard solutions and various concentrations of the compounds.
CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound A72.568.3
Compound B65.062.1

These results suggest that derivatives of acetic acid with imidazole structures may possess noteworthy antioxidant capabilities .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways:

  • Enzyme Targeting: Studies indicate that compounds similar to acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Case Study 1: Anticancer Properties

In a study examining the anticancer potential of imidazole derivatives, acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- was shown to induce apoptosis in cancer cell lines through caspase activation pathways. The compound demonstrated a dose-dependent response in inhibiting cell proliferation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against various bacterial strains. The results indicated that acetic acid derivatives showed significant inhibition zones against pathogens like E. coli and Staphylococcus aureus, suggesting their potential as antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Methoxyphenylacetic AcidSingle methoxy groupModerate antioxidant activity
MethacetinMethoxy group + acetamideAnalgesic properties
Acetic Acid DerivativeImidazole + two methoxy groupsHigh antioxidant and anticancer activity

The unique combination of functional groups in acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]- provides distinct biological properties compared to simpler analogs .

Q & A

Q. What are the optimal synthetic routes for preparing Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-?

The synthesis typically involves:

  • Step 1 : Formation of the 4,5-bis(4-methoxyphenyl)-1H-imidazole core via cyclization of substituted benzyl derivatives with hexamethylene tetramine and ammonium acetate in acetic acid .
  • Step 2 : Introduction of the thio group at the 2-position of the imidazole. This can be achieved by reacting the imidazole-thiol intermediate with 2-chloroacetic acid derivatives in the presence of a base like potassium carbonate in ethanol or DMF .
  • Step 3 : Purification via recrystallization (ethanol or DMF/acetic acid) or column chromatography to isolate the final product .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • FT-IR : Confirms functional groups (e.g., C=N stretch at ~1650 cm⁻¹, N–H at ~3450 cm⁻¹) .
  • NMR (¹H/¹³C) : Identifies proton environments (e.g., NH at δ 12.28 ppm, OCH₃ at δ 3.77–3.86 ppm) and carbon assignments (e.g., C=N at ~165 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., m/z = 400.2 for related derivatives) .

Q. What solvents and bases are effective in the nucleophilic substitution step for introducing the acetic acid moiety?

  • Solvents : Ethanol, DMF, or acetonitrile are commonly used for their polarity and ability to dissolve both organic and inorganic reagents .
  • Bases : Potassium carbonate or sodium hydride facilitates deprotonation of the imidazole-thiol, promoting reaction with chloroacetic acid derivatives .

Q. What are the common impurities encountered during synthesis, and how are they removed?

  • By-products : Unreacted starting materials or over-substituted derivatives.
  • Purification : Recrystallization (ethanol or DMF/acetic acid) or silica gel chromatography effectively isolates the target compound .

Advanced Questions

Q. How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?

  • Reaction conditions : Temperature control (e.g., reflux in acetic acid) and stoichiometric ratios of reagents minimize competing pathways .
  • Catalysts : Ammonium acetate acts as both a catalyst and nitrogen source, directing cyclization to form the 1H-imidazole core .
  • Steric/electronic effects : Electron-donating groups (e.g., 4-methoxyphenyl) stabilize specific intermediates, favoring substitution at the 2-position .

Q. What computational methods are used to predict the optoelectronic properties of such compounds?

  • DFT calculations : Model HOMO-LUMO gaps, charge distribution, and dipole moments to assess potential applications in photovoltaics or sensors .
  • Molecular docking : Evaluates binding affinity with biological targets (e.g., cyclooxygenase enzymes for anti-inflammatory studies) .

Q. How do crystallographic tools like SHELX assist in structural elucidation?

  • SHELX suite : Refines X-ray diffraction data to determine bond lengths, angles, and anisotropic displacement parameters .
  • ORTEP visualization : Generates 3D models of anisotropic displacement ellipsoids, critical for confirming molecular geometry .

Q. How is this compound integrated into metal-organic frameworks (MOFs), and what are the implications?

  • Linker role : The acetic acid moiety coordinates with metal ions (e.g., Zn²⁺, Cu²⁺), while the imidazole-thio group enhances structural stability .
  • Applications : Potential use in gas storage, catalysis, or drug delivery due to tunable porosity and functional sites .

Q. How can discrepancies in NMR data between different studies be resolved?

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., NH peaks are deshielded in DMSO) .
  • Calibration : Internal standards (e.g., TMS) and controlled temperature ensure reproducibility .

Q. What role does the thio group play in the compound’s reactivity or applications?

  • Coordination chemistry : The thioether (-S-) group binds to transition metals, enabling catalytic or sensor applications .
  • Redox activity : Participates in disulfide bond formation, relevant to antioxidant or corrosion inhibition studies .

Data Contradiction Analysis

  • Synthesis yields : Variations (e.g., 70–90%) may arise from differences in reaction time, purity of starting materials, or workup methods .
  • Melting points : Discrepancies (e.g., 123–125°C vs. 220–222°C) could indicate polymorphism or residual solvent .

Methodological Guidance

  • Crystallization : Use mixed solvents (ethanol/DMF) for high-purity single crystals suitable for X-ray analysis .
  • Spectroscopic validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw) to resolve ambiguities .

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